molecular formula C11H7F17O2 B1586760 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecane-1,2-diol CAS No. 94159-84-9

4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecane-1,2-diol

Cat. No. B1586760
CAS RN: 94159-84-9
M. Wt: 494.14 g/mol
InChI Key: CGRIOEGIXRPCJU-UHFFFAOYSA-N
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Description

4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecane-1,2-diol (HFD) is a fluorinated diol compound with potential applications in materials science, biochemistry and medicine. It is a colorless, odorless, and non-toxic compound that has attracted considerable attention due to its unique properties. HFD has been used in various fields such as organic synthesis, surface modification, and drug delivery. It has also been found to have potential applications in drug delivery, tissue engineering, and biocompatibility.

Scientific Research Applications

Synthesis of Liquid Crystals

Researchers have explored the synthesis of liquid crystals (LCs) using compounds like 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecane-1,2-diol. The study demonstrated that varying the length of the perfluorinated segment in the alkoxy group can influence the thermal stability of LC phases. This insight is crucial for designing materials with specific thermal properties (Johansson et al., 1997).

Development of Research Chemicals

In the realm of research chemicals, derivatives of heptadecafluoroundecane-1,2-diol have been synthesized and characterized. These compounds have been used to understand the properties of various research chemicals and their potential applications in different fields (Stańczuk et al., 2013).

Microbial Production of Diols

Diols, including those similar to heptadecafluoroundecane-1,2-diol, are being studied for microbial production. This approach is important for developing sustainable methods to produce chemicals and fuels from renewable materials (Zeng & Sabra, 2011).

Polymer Synthesis

In polymer science, heptadecafluoroundecane-1,2-diol derivatives are explored for their potential in creating thermally stable polymers. The unique properties of these compounds, such as solubility and thermal stability, make them valuable in developing new materials with specific characteristics (Inomata et al., 2013).

Metalorganic Chemical Vapor Deposition

These compounds are also being used in metalorganic chemical vapor deposition (MOCVD) processes. This technique is crucial for the synthesis of high-purity materials used in electronics and other advanced technologies (Gardiner et al., 1991).

Fluorous Mitsunobu Reaction

In organic synthesis, fluorous variants of the Mitsunobu reaction using highly fluorinated compounds related to heptadecafluoroundecane-1,2-diol have been developed. This reaction offers a chromatography-free isolation protocol, improving the efficiency of synthesizing certain organic compounds (Markowicz & Dembinski, 2002).

properties

IUPAC Name

4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F17O2/c12-4(13,1-3(30)2-29)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)28/h3,29-30H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGRIOEGIXRPCJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F17O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80881157
Record name 1-(Perfluorofluorooctyl)propane-2,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80881157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecane-1,2-diol

CAS RN

94159-84-9
Record name 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-1,2-undecanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94159-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecane-1,2-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094159849
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Perfluorofluorooctyl)propane-2,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80881157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecane-1,2-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.093.835
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecane-1,2-diol
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4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecane-1,2-diol
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4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecane-1,2-diol
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4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecane-1,2-diol

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